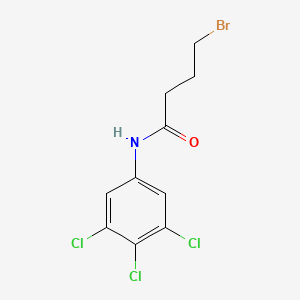![molecular formula C19H16N2O3 B14172914 Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate CAS No. 922525-28-8](/img/structure/B14172914.png)
Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Methoxycarbonyl)phenyl]-6-(4-methylphenyl)pyrazine 1-oxide is an organic compound with a complex structure that includes a pyrazine ring substituted with methoxycarbonyl and methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methoxycarbonyl)phenyl]-6-(4-methylphenyl)pyrazine 1-oxide typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with hydrazine derivatives, followed by oxidation to introduce the pyrazine 1-oxide functionality. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the production process.
化学反応の分析
Types of Reactions
2-[4-(Methoxycarbonyl)phenyl]-6-(4-methylphenyl)pyrazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the pyrazine 1-oxide to its corresponding pyrazine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce the parent pyrazine compound.
科学的研究の応用
2-[4-(Methoxycarbonyl)phenyl]-6-(4-methylphenyl)pyrazine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-[4-(Methoxycarbonyl)phenyl]-6-(4-methylphenyl)pyrazine 1-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and modulating various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-[4-(Methoxycarbonyl)phenyl]-6-(4-chlorophenyl)pyrazine 1-oxide
- 2-[4-(Methoxycarbonyl)phenyl]-6-(4-ethylphenyl)pyrazine 1-oxide
Uniqueness
2-[4-(Methoxycarbonyl)phenyl]-6-(4-methylphenyl)pyrazine 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
922525-28-8 |
|---|---|
分子式 |
C19H16N2O3 |
分子量 |
320.3 g/mol |
IUPAC名 |
methyl 4-[6-(4-methylphenyl)-1-oxidopyrazin-1-ium-2-yl]benzoate |
InChI |
InChI=1S/C19H16N2O3/c1-13-3-5-14(6-4-13)17-11-20-12-18(21(17)23)15-7-9-16(10-8-15)19(22)24-2/h3-12H,1-2H3 |
InChIキー |
GXFZQVMNYWUSLI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CN=CC(=[N+]2[O-])C3=CC=C(C=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14172833.png)
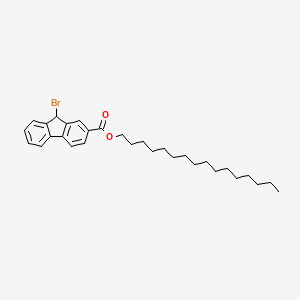
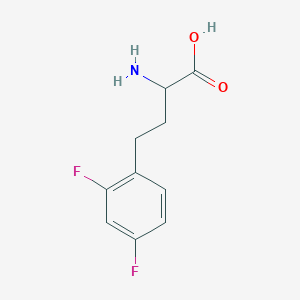
![2-{4-[(3s)-Pyrrolidin-3-Ylamino]quinazolin-2-Yl}phenol](/img/structure/B14172861.png)
stannane](/img/structure/B14172867.png)
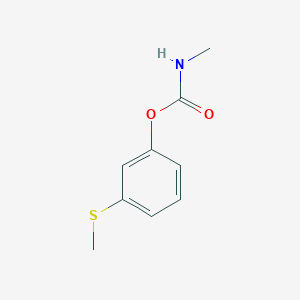

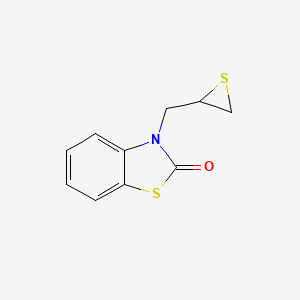
![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)

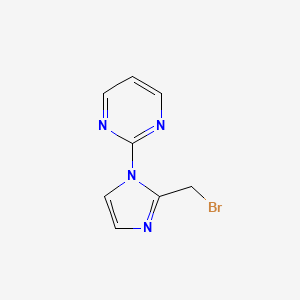
![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)
